![molecular formula C19H21Cl2N3O2 B15096926 N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B15096926.png)
N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a dichlorophenyl group and a methoxyphenyl piperazine moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide typically involves the reaction of 3,5-dichloroaniline with 4-(4-methoxyphenyl)piperazine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical products.
Wirkmechanismus
The mechanism of action of N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,5-dichlorophenyl)-3-methylbenzenemethanamine
- N-(3,5-dichlorophenyl)-4-(4-nitrophenyl)piperazin-1-yl]methanone
Uniqueness
N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyphenyl piperazine moiety, in particular, distinguishes it from other similar compounds and contributes to its potential therapeutic applications.
Eigenschaften
Molekularformel |
C19H21Cl2N3O2 |
|---|---|
Molekulargewicht |
394.3 g/mol |
IUPAC-Name |
N-(3,5-dichlorophenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide |
InChI |
InChI=1S/C19H21Cl2N3O2/c1-26-18-4-2-17(3-5-18)24-8-6-23(7-9-24)13-19(25)22-16-11-14(20)10-15(21)12-16/h2-5,10-12H,6-9,13H2,1H3,(H,22,25) |
InChI-Schlüssel |
LMNFTFQSXLBXBI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)NC3=CC(=CC(=C3)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


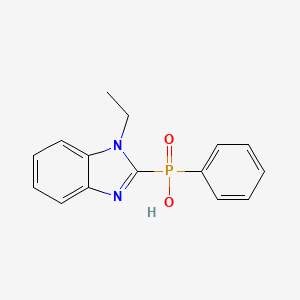


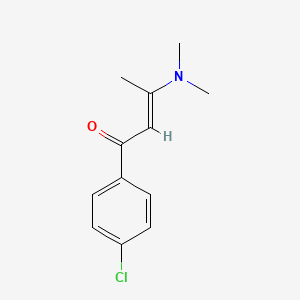
![1-{[4-(2,5-Dichlorophenyl)piperazin-1-yl]sulfonyl}azepane](/img/structure/B15096877.png)
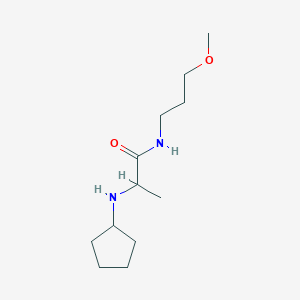
![dimethyl 2-[(dichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B15096895.png)

![N-(4-bromophenyl)-5-methyl-3-phenyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B15096903.png)
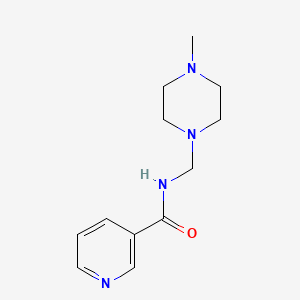
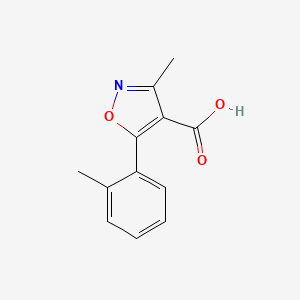

![3-Cyclopentyl-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15096932.png)
![3-(Benzo[d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B15096933.png)
